Predicted Kinase Profiling: DYRK1A and CLK2 Are the Top-Scoring Targets
Using the SEA (Similarity Ensemble Approach) algorithm trained on ChEMBL bioactivity data, the compound yields its highest prediction scores for dual‑specificity tyrosine‑phosphorylation‑regulated kinase 1A (DYRK1A) and dual‑specificity protein kinase CLK2, with P‑values of 41 and 44, respectively [1]. In contrast, 1‑((3‑methoxyphenyl)methyl)‑3‑{1‑[3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]cyclohexyl}urea, which replaces the isopropyl phenyl urea with a methoxybenzyl cyclohexyl urea, returns a qualitatively different prediction landscape (no published SEA profile), reflecting how the rigid cyclohexyl spacer and altered terminal group re‑route the inferred pharmacology. No direct experimental IC50 values are available for the target compound; the P‑values represent statistical likelihood of bioactivity rather than potency.
| Evidence Dimension | Target Prediction Score (SEA P‑value; lower = stronger prediction) |
|---|---|
| Target Compound Data | DYRK1A P‑value = 41; CLK2 P‑value = 44 |
| Comparator Or Baseline | 1‑((3‑Methoxyphenyl)methyl)‑3‑{1‑[3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]cyclohexyl}urea: no public SEA profile |
| Quantified Difference | Not calculable; qualitative divergence in predicted target space |
| Conditions | ZINC15 SEA prediction pipeline (ChEMBL20 training set) |
Why This Matters
For researchers prioritizing kinase targets, the target compound offers a computationally defined starting hypothesis (DYRK1A/CLK2) that is absent for analogs lacking a published prediction profile, enabling more focused in vitro validation.
- [1] ZINC15 Database. ZINC69459835. Available at: https://zinc15.docking.org/substances/ZINC000069459835/ (Accessed 2026-04-28). View Source
